Phencyclidine hydrochloride

Description

Phencyclidine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Depressants substance.

A hallucinogen formerly used as a veterinary anesthetic, and briefly as a general anesthetic for humans. Phencyclidine is similar to ketamine in structure and in many of its effects. Like ketamine, it can produce a dissociative state. It exerts its pharmacological action through inhibition of NMDA receptors (receptors, N-methyl-D-aspartate). As a drug of abuse, it is known as PCP and Angel Dust.

Phencyclidine is an illegal, hallucinogenic drug that was initially used as an anesthetic agent in the 1950s and early 1960s, but was then withdrawn in 1965 because of dissociative hallucinogenic effects that were often disturbing and sometimes severe and prolonged. The “out-of-body” intense psychological and behavioral effects of low doses of phencyclidine led to its abuse. In the late 1960s and 1970s, phencyclidine (“angel dust”) became a widely used hallucinogenic drug. The effects were often extreme, marked by acute psychosis and aggressive and violent behaviors, and overdoses led to many emergency room visits and deaths from status epilepticus, hyperthermia, rhabdomyolysis and subsequent renal, respiratory and hepatic failure.

Phencyclidine is developed as an anesthetic for humans in 1959. Its use was discontinued due to extreme side effects that included delirium, confusion, visual disturbances, hallucinations and violence; some evidence of long-term memory disorders and schizophrenia-like syndrome has been observed. Phencyclidine, a substance of abuse also know as 'angel dust', can cause physical and psychological distresses, such as coma, seizures, convulsions, respiratory depression, and cardiac problems.

A hallucinogen formerly used as a veterinary anesthetic, and briefly as a general anesthetic for humans. Phencyclidine is similar to KETAMINE in structure and in many of its effects. Like ketamine, it can produce a dissociative state. It exerts its pharmacological action through inhibition of NMDA receptors (RECEPTORS, N-METHYL-D-ASPARTATE). As a drug of abuse, it is known as PCP and Angel Dust.

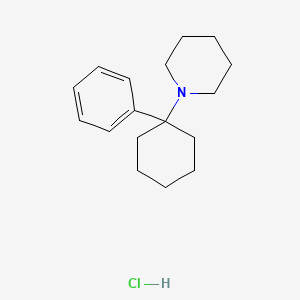

Structure

3D Structure

Properties

Key on ui mechanism of action |

The N-methyl-D-Aspartate (NMDA) receptor, a type of ionotropic receptor, is found on the dendrites of neurons and receives signals in the form of neurotransmitters. It is a major excitatory receptor in the brain. Normal physiological function requires that the activated receptor fluxes positive ions through the channel part of the receptor. PCP enters the ion channel from the outside of the neuron and binds, reversibly, to a site in the channel pore, blocking the flux of positive ions into the cell. PCP therefore inhibits depolarization of neurons and interferes with cognitive and other functions of the nervous system. Noncompetitive N-methyl-d-aspartate (NMDA) receptor antagonists evoke a behavioral and neurobiological syndrome in experimental animals. We previously reported that phencyclidine (PCP), an NMDA receptor antagonist, increased locomotor activity in wildtype (WT) mice but not GluN2D subunit knockout mice. Thus, the aim of the present study was to determine whether the GluN2D subunit is involved in PCP-induced motor impairment. PCP or UBP141 (a GluN2D antagonist) induced potent motor impairment in WT mice but not GluN2D KO mice. By contrast, CIQ, a GluN2C/2D potentiator, induced severe motor impairment in GluN2D KO mice but not WT mice, suggesting that the GluN2D subunit plays an essential role in the effects of PCP and UBP141, and an appropriate balance between GluN2C and GluN2D subunits might be needed for appropriate motor performance. The level of the GluN2D subunit in the mature mouse brain is very low and restricted. GluN2D subunits exist in brainstem structures, the globus pallidus, thalamus, and subthalamic nucleus. We found that the expression of the c-fos gene increased the most among PCP-dependent differentially expressed genes between WT and GluN2D KO mice, and the number of Fos-positive cells increased after PCP administration in the basal ganglia motor circuit in WT mice but not GluN2D KO mice. These results suggest that the GluN2D subunit within the motor circuitry is a key subunit for PCP-induced motor impairment, which requires an intricate balance between GluN2C- and GluN2D-mediated excitatory outputs. Prepulse inhibition (PPI) is an example of sensorimotor gating and deficits in PPI have been demonstrated in schizophrenia patients. Phencyclidine (PCP) suppression of PPI in animals has been studied to elucidate the pathological elements of schizophrenia. However, the molecular mechanisms underlying PCP treatment or PPI in the brain are still poorly understood. In this study, quantitative phosphoproteomic analysis was performed on the prefrontal cortex from rats that were subjected to PPI after being systemically injected with PCP or saline. PCP downregulated phosphorylation events were significantly enriched in proteins associated with long-term potentiation (LTP). Importantly, this data set identifies functionally novel phosphorylation sites on known LTP-associated signaling molecules. In addition, mutagenesis of a significantly altered phosphorylation site on xCT (SLC7A11), the light chain of system xc-, the cystine/glutamate antiporter, suggests that PCP also regulates the activity of this protein. Finally, new insights were also derived on PPI signaling independent of PCP treatment. This is the first quantitative phosphorylation proteomic analysis providing new molecular insights into sensorimotor gating. Phencyclidine (PCP), a noncompetitive N-methyl-D-aspartate receptor antagonist, induces psychotomimetic effects in humans and animals. Administration of PCP to rodents is used as a preclinical model for schizophrenia; however, the molecular mechanisms underlying the symptoms remain largely unknown. Acute PCP treatment rapidly induces behavioral and cognitive deficits; therefore, post-translational regulation of protein activity is expected to play a role at early time points. We performed mass-spectrometry-driven quantitative analysis of rat frontal cortex 15, 30, or 240 min after the administration of PCP (10 mg/kg). We identified and quantified 23,548 peptides, including 4749 phosphopeptides, corresponding to 2604 proteins. A total of 352 proteins exhibited altered phosphorylation levels, indicating that protein phosphorylation is involved in the acute response to PCP. Computational assessment of the regulated proteins biological function revealed that PCP perturbs key processes in the frontal cortex including calcium homeostasis, organization of cytoskeleton, endo/exocytosis, and energy metabolism. This study on acute PCP treatment provides the largest proteomics and phosphoproteomics data sets to date of a preclinical model of schizophrenia. Our findings contribute to the understanding of alterations in glutamatergic neurotransmission in schizophrenia and provide a foundation for discovery of novel targets for pharmacological intervention. Phencyclidine (PCP) is a psychotomimetic drug that induces schizophrenia-like symptoms in healthy individuals and exacerbates pre-existing symptoms in patients with schizophrenia. PCP also induces behavioral and cognitive abnormalities in non-human animals, and PCP-treated animals are considered a reliable pharmacological model of schizophrenia. However, the exact neural mechanisms by which PCP modulates behavior are not known. During the last decade several studies have indicated that disturbed activity of the prefrontal cortex (PFC) may be closely related to PCP-induced psychosis. Systemic administration of PCP produces long-lasting activation of medial PFC (mPFC) neurons in rats, almost in parallel with augmentation of locomotor activity and behavioral stereotypies. Later studies have showed that such PCP-induced behavioral abnormalities are ameliorated by prior administration of drugs that normalize or inhibit excess excitability of PFC neurons. Similar activation of mPFC neurons is not induced by systemic injection of a typical psychostimulant such as methamphetamine, even though behavioral hyperactivity is induced to almost the same level. This suggests that the neural circuits mediating PCP-induced psychosis are different to those mediating methamphetamine-induced psychosis. Locally applied PCP does not induce excitation of mPFC neurons, indicating that PCP-induced tonic excitation of mPFC neurons is mediated by inputs from regions outside the mPFC. This hypothesis is strongly supported by experimental results showing that local perfusion of PCP in the ventral hippocampus, which has dense fiber projections to the mPFC, induces tonic activation of mPFC neurons with accompanying augmentation of behavioral abnormalities. In this review we summarize current knowledge on the neural mechanisms underlying PCP-induced psychosis and highlight a possible involvement of the PFC and the hippocampus in PCP-induced psychosis. For more Mechanism of Action (Complete) data for Phencyclidine (11 total), please visit the HSDB record page. |

|---|---|

CAS No. |

956-90-1 |

Molecular Formula |

C17H25N |

Molecular Weight |

243.4 g/mol |

IUPAC Name |

1-(1-phenylcyclohexyl)piperidine |

InChI |

InChI=1S/C17H25N/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2 |

InChI Key |

JTJMJGYZQZDUJJ-UHFFFAOYSA-N |

impurities |

Ether, cyclohexanol, isopropyl alcohol, ammonium chloride or hydroxide, and phenyllithium or phenylmagnesium halide may appear in the final product of phencyclidine synthesis ... 1-Piperidinocyclohexanecarbonitrile /PCC/ is a synthetic intermediate that has contaminated some batches of phencyclidine. The purity of phencyclidine sold as "angel dust" is high (80%-100%) compared with the surreptitious presence of phencyclidine (range, 10% to 30%). |

SMILES |

C1CCC(CC1)(C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3 |

boiling_point |

BP: 136 °C at 1.0 mm Hg |

Color/Form |

White, crystalline powder On the street may contain a number of contaminants causing the color to range from tan to brown with a consistency ranging from powder to a gummy mass Colorless crystals White crystalline powde |

melting_point |

46.5 °C |

Related CAS |

2981-31-9 (hydrobromide) 77-10-1 (hydrochloride) 77-10-1 (Parent) |

solubility |

Soluble in ethanol |

Synonyms |

1-(1-Phenylcyclohexyl)piperidine Angel Dust CL 395 CL-395 CL395 Dust, Angel GP 121 GP-121 GP121 Phencyclidine Phencyclidine Hydrobromide Phencyclidine Hydrochloride Sernyl Serylan |

Origin of Product |

United States |

Foundational & Exploratory

Phencyclidine Hydrochloride: Unraveling the Antagonism at the NMDA Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of phencyclidine hydrochloride (PCP HCl) on N-methyl-D-aspartate (NMDA) receptors. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions and functional consequences of PCP's engagement with this critical ionotropic glutamate (B1630785) receptor. This document synthesizes key quantitative data, outlines common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Non-Competitive Antagonism

Phencyclidine (PCP) is a classic non-competitive antagonist of the NMDA receptor. Its primary mechanism of action involves blocking the ion channel pore of the receptor, thereby preventing the influx of calcium ions (Ca2+) that is crucial for downstream signaling cascades. This blockade is voltage-dependent, meaning that the affinity of PCP for its binding site is increased when the neuronal membrane is depolarized. PCP binds to a specific site within the ion channel, often referred to as the "PCP site" or the "MK-801 binding site," which is accessible only when the channel is in an open state. This open-channel blockade results in a profound inhibition of NMDA receptor-mediated excitatory neurotransmission.

Quantitative Analysis of PCP-NMDA Receptor Interaction

The interaction of PCP with the NMDA receptor has been extensively quantified through various in vitro and in vivo studies. The following table summarizes key binding affinity and inhibitory concentration data.

| Parameter | Value | Experimental Preparation | Reference |

| Ki (PCP) | 1.2 nM | Rat brain membranes | |

| IC50 (PCP) | 0.3 - 1.0 µM | Cultured rat hippocampal neurons | |

| IC50 (PCP) | 70 nM | Rat cortical synaptosomes |

Note: Ki represents the inhibition constant, a measure of binding affinity. IC50 is the half-maximal inhibitory concentration, indicating the concentration of PCP required to inhibit 50% of the NMDA receptor response. Variations in values can be attributed to differences in experimental preparations and conditions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for studying PCP's effects.

Caption: NMDA receptor activation and PCP blockade.

Caption: Workflow for a radioligand binding assay.

Detailed Experimental Protocols

A fundamental method for characterizing the interaction of PCP with the NMDA receptor is the radioligand binding assay using [³H]MK-801, another well-characterized open-channel blocker.

Objective: To determine the binding affinity (Ki) of PCP for the NMDA receptor ion channel.

Materials:

-

Freshly dissected rat brain tissue (cortex or hippocampus)

-

Sucrose (B13894) buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4)

-

Assay buffer (5 mM Tris-HCl, pH 7.4)

-

[³H]MK-801 (radioligand)

-

This compound (unlabeled competitor)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

-

Wash the pellet by resuspending in assay buffer and centrifuging again.

-

Resuspend the final pellet in a known volume of assay buffer to determine protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of [³H]MK-801 (typically in the low nM range).

-

To separate sets of tubes, add increasing concentrations of unlabeled PCP (for competition curve).

-

For total binding, add only the radioligand and membrane preparation.

-

For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM MK-801 or PCP) in addition to the radioligand.

-

Initiate the binding reaction by adding the membrane preparation (typically 50-100 µg of protein) to each tube.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the assay by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding of [³H]MK-801 as a function of the log concentration of PCP.

-

Determine the IC50 value of PCP from the competition curve.

-

Calculate the Ki value for PCP using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound exerts its profound effects on the central nervous system primarily through a high-affinity, non-competitive antagonism of the NMDA receptor. Its mechanism as an open-channel blocker is well-characterized, and the quantitative parameters of this interaction have been robustly defined through various experimental paradigms. A thorough understanding of PCP's mechanism of action at the NMDA receptor is crucial for research into glutamatergic neurotransmission, the pathophysiology of certain psychiatric disorders, and the development of novel therapeutics targeting this complex receptor system.

The Rise and Fall of a Dissociative Anesthetic: A Technical History of Phencyclidine

For Immediate Release

This technical guide provides an in-depth analysis of the historical development of phencyclidine (PCP) as an anesthetic agent. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, preclinical and clinical evaluation, and the mechanistic understanding that ultimately led to its discontinuation for human use. This document details the quantitative data from key studies, outlines experimental protocols, and visualizes the critical signaling pathways and developmental timeline.

Introduction: The Quest for a Novel Anesthetic

In the mid-20th century, the search for an ideal anesthetic—one that could provide profound analgesia and anesthesia without cardiorespiratory depression—was a significant focus of pharmaceutical research. In 1956, chemists at Parke-Davis pharmaceutical company synthesized a novel compound, 1-(1-phenylcyclohexyl)piperidine, which was given the code number CI-395 and later named phencyclidine.[1] Initial preclinical studies were promising, suggesting that PCP could induce a state of "dissociative anesthesia," characterized by a sense of detachment from the environment.

Preclinical Evaluation: Promising Results in Animal Models

Early preclinical trials in a variety of animal species, including rodents and monkeys, demonstrated that phencyclidine could produce surgical anesthesia without significant depression of cardiovascular or respiratory functions.[2] These studies were crucial in establishing a preliminary safety and efficacy profile, paving the way for human trials.

Quantitative Preclinical Data

The following tables summarize the key quantitative data obtained from preclinical studies of phencyclidine in various animal models.

| Table 1: Acute Toxicity of Phencyclidine in Mice | |

| Parameter | Value (intravenous) |

| ED50 (motor impairment) | 4.1 µMole/kg |

| LD50 (male) | 57 µMole/kg |

| LD50 (female) | 76 µMole/kg |

| Source: | Toksykologia, 1984 |

| Table 2: Effective Doses of Phencyclidine in Rhesus Monkeys | |

| Effect | Effective Dose (intramuscular/intravenous) |

| Analgesia | 0.01–0.02 mg/kg |

| Anesthesia | Doses 3- to 10-fold higher than for analgesia |

| Behavioral Disruption (Operant Tasks) | ≥ 0.13 mg/kg |

| Source: | Journal of Pharmacology and Experimental Therapeutics, 1989; Pharmacology Biochemistry and Behavior, 1996 |

Experimental Protocols: Preclinical Studies

Motor Impairment Assessment in Mice (Inverted Screen Test):

-

Male and female albino mice were used.

-

Phencyclidine was administered intravenously at various doses.

-

At the time of peak effect, each mouse was placed on a wire mesh screen.

-

The screen was then inverted, and the ability of the mouse to remain on the screen was observed for a set period.

-

The dose at which 50% of the mice failed to remain on the screen was determined as the ED50 for motor impairment.

Analgesia Assessment in Rhesus Monkeys (Tail Withdrawal Procedure):

-

Rhesus monkeys were seated in a primate restraining chair.

-

The lower portion of the tail was immersed in warm water maintained at a specific temperature (e.g., 55°C).

-

The latency for the monkey to remove its tail from the water was recorded.

-

Phencyclidine was administered, and the tail withdrawal latency was measured again at various time points.

-

An increase in tail withdrawal latency was indicative of an analgesic effect.

Clinical Trials: Initial Promise and Troubling Side Effects

The first human trials of phencyclidine as a surgical anesthetic began in the late 1950s, led by Dr. F.E. Greifenstein at Wayne State University.[1] These early studies confirmed the anesthetic properties observed in animals, with patients achieving a state of surgical anesthesia without significant cardiorespiratory compromise.

However, a high incidence of severe and prolonged postoperative side effects quickly became apparent.[1][3] As many as half of the subjects experienced emergence delirium, characterized by psychosis, agitation, hallucinations, and a feeling of sensory deprivation.[1][3] These adverse effects were deemed unacceptable, leading to the discontinuation of phencyclidine for human use in 1965.[4] It was subsequently marketed for veterinary use under the trade name Sernylan.[5]

Clinical Trial Protocol (Reconstructed from Historical Accounts)

Mechanism of Action: A Window into the NMDA Receptor

The unique psychoactive effects of phencyclidine spurred further research into its mechanism of action. It was discovered that PCP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and neurotransmission.[4]

Phencyclidine binds to a site within the NMDA receptor's ion channel, physically blocking the influx of calcium ions (Ca²⁺). This blockade disrupts the normal downstream signaling cascades that are dependent on calcium entry.

Signaling Pathway of Phencyclidine's NMDA Receptor Antagonism

The following diagram illustrates the signaling pathway affected by phencyclidine's antagonism of the NMDA receptor.

Conclusion: A Legacy of Insight

While phencyclidine's journey as a clinical anesthetic was short-lived, its impact on neuroscience has been profound. The study of its unique mechanism of action as an NMDA receptor antagonist provided invaluable tools for understanding glutamatergic neurotransmission and its role in both normal brain function and pathological states. The severe psychotomimetic effects of PCP also led to its use as a pharmacological model for schizophrenia, stimulating decades of research into the neurobiology of psychosis.[1] The development of ketamine, a safer analog, was a direct result of the lessons learned from the clinical experience with phencyclidine. The story of phencyclidine serves as a compelling case study in drug development, highlighting the critical importance of a thorough understanding of a drug's full pharmacological profile.

References

- 1. Phencyclidine/Schizophrenia: One View Toward the Past, The Other to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phencyclidine, excitatory amino acids, psychiatry and drug abuse: Historical perspectives on clinical-laboratory interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phencyclidine - Wikipedia [en.wikipedia.org]

- 5. Anesthesia Guidelines: Macaques | Research & Innovation Office [research.umn.edu]

Phencyclidine Hydrochloride (PCP HCl): A Technical Guide to its Effects on Dopamine and Serotonin Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phencyclidine (PCP), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, profoundly impacts multiple neurotransmitter systems, with its most significant effects observed on the dopamine (B1211576) and serotonin (B10506) pathways. Its ability to induce a psychosis that mimics aspects of schizophrenia has made it an invaluable pharmacological tool for neuroscientific research. This technical guide provides an in-depth analysis of PCP's mechanisms of action, focusing on its interactions with dopamine and serotonin receptors, transporters, and the resultant changes in neurotransmission. We present quantitative binding affinity and neurochemical data, detailed experimental protocols for key assays, and visual diagrams of the involved signaling pathways to offer a comprehensive resource for professionals in neuroscience and drug development.

Effects on the Dopamine Pathway

PCP's influence on the dopaminergic system is multifaceted, extending beyond its primary NMDA receptor antagonism to include direct receptor interactions and modulation of dopamine reuptake. These actions collectively lead to a state of hyperdopaminergia, particularly in corticolimbic regions, which is believed to underpin many of its psychotomimetic effects.

Primary Mechanism: NMDA Receptor Antagonism and Dopamine Neuron Disinhibition

The principal mechanism by which PCP increases dopamine levels is indirect. PCP blocks NMDA receptors located on GABAergic interneurons that normally exert inhibitory control over dopamine neurons in the ventral tegmental area (VTA). By antagonizing these NMDA receptors, PCP reduces the excitatory drive to these inhibitory interneurons. This "disinhibition" leads to an increase in the firing rate and burst activity of A10 dopamine neurons, resulting in enhanced dopamine release in projection areas like the prefrontal cortex (PFC) and nucleus accumbens[1][2]. Studies have shown that the excitatory effects of PCP on dopamine neurons are attenuated by pretreatment with direct NMDA antagonists, confirming the critical role of this mechanism[1].

Direct Interactions with Dopamine Receptors and Transporters

Beyond its indirect effects, PCP interacts directly with components of the dopamine synapse:

-

Dopamine D2 Receptor: PCP acts as a partial agonist at the high-affinity state of the dopamine D2 receptor (D₂High)[3][4][5]. This activity may contribute to its psychotic effects, a hypothesis supported by the clinical efficacy of D2 receptor antagonists in treating PCP-induced psychosis[3].

-

Dopamine Transporter (DAT): While PCP has a low affinity for the primary binding site on the human dopamine transporter (DAT), it does inhibit dopamine reuptake[3][6]. This inhibition may be mediated through allosteric sites on the transporter or via interaction with "PCP site 2," a high-affinity site (Ki = 154 nM) associated with monoamine reuptake inhibition[3].

Quantitative Data: Dopamine System Interactions

The following table summarizes key quantitative data regarding PCP's interaction with the dopamine system.

| Target | Parameter | Value | Species/Assay | Reference |

| NMDA Receptor (PCP Site) | Ki | 59 nM | Rat Brain | [3] |

| Dopamine D₂High Receptor | Ki | ~0.5 µM (500 nM) | Rat Brain Homogenate | [5] |

| Dopamine D₂ Receptor | Ki | >10,000 nM | General Binding Study | [3] |

| Dopamine Transporter (DAT) | Ki | >10,000 nM | Human Transporter | [3] |

| PCP Site 2 (Monoamine Reuptake) | Ki | 154 nM | Not Specified | [3] |

| Dopamine Release (Prefrontal Cortex) | % Increase | ~600% | Rat Microdialysis (5 mg/kg PCP) | [7] |

| Dopamine Release (Nucleus Accumbens) | % Increase | ~300% | Rat Microdialysis (5 mg/kg PCP) | [8] |

| D1 Receptor Binding | % Change | -18% | Rat Autoradiography (Medial Caudate) | [9][10] |

| D2 Receptor Binding | % Change | Overall Increase | Rat Autoradiography | [9][10] |

Effects on the Serotonin Pathway

PCP's interaction with the serotonergic system is complex, involving the modulation of serotonin reuptake, indirect effects on 5-HT₂A receptors, and interactions with sigma receptors, which in turn influence serotonin neurotransmission.

Serotonin Transporter (SERT) and Reuptake Inhibition

PCP inhibits the reuptake of serotonin and is known to increase serotonergic neuronal activity[6][11][12]. One binding study identified a Ki value of 2,234 nM for the serotonin transporter, indicating a moderate affinity[3]. Chronic administration of PCP can lead to an increased affinity of 5-HT transporters, potentially as a compensatory response to sustained inhibition of serotonin uptake[12].

5-HT₂A Receptor Modulation

The role of the 5-HT₂A receptor in PCP's effects is primarily indirect. Studies have shown that PCP does not display appreciable direct affinity for the 5-HT₂A receptor[13][14]. However, the behavioral effects of PCP, such as PCP-induced locomotion, are potently blocked by selective 5-HT₂A antagonists[15]. This suggests that PCP's actions are mediated, at least in part, through an indirect activation of 5-HT₂A receptors by the increased extracellular serotonin[15].

Sigma (σ) Receptor Interaction

PCP binds to sigma receptors, particularly the σ₂ subtype (Ki = 136 nM)[3]. While it has a lower affinity for the σ₁ receptor (>10,000 nM in one study), sigma receptor agonism is a known mechanism for modulating both dopaminergic and serotonergic systems[3][16][17]. Activation of σ₁ receptors can enhance serotonergic neurotransmission, and many antidepressant drugs show a significant affinity for this receptor[16][18]. This interaction presents another pathway through which PCP can influence mood and perception.

Quantitative Data: Serotonin System Interactions

The following table summarizes key quantitative data regarding PCP's interaction with the serotonin system.

| Target | Parameter | Value | Species/Assay | Reference |

| Serotonin Transporter (SERT) | Ki | 2,234 nM | General Binding Study | [3] |

| 5-HT₂ Receptor | Ki | ~5 µM (5,000 nM) | CHO Cells | [5] |

| 5-HT₂A Receptor | Affinity | No Appreciable Affinity | [³H]ketanserin Assay | [13][14] |

| σ₁ Receptor | Ki | >10,000 nM | General Binding Study | [3] |

| σ₂ Receptor | Ki | 136 nM | PC12 Cells | [3] |

| Striatal 5-HT Levels (Chronic PCP) | % Increase | ~30% | Mouse Brain Homogenate | [19] |

| Striatal 5-HIAA Levels (Chronic PCP) | % Increase | ~20% | Mouse Brain Homogenate | [19] |

Visualizations of Signaling Pathways and Workflows

PCP's Primary Mechanism on Dopamine Neuron Firing

Caption: PCP blocks NMDA receptors on GABA interneurons, disinhibiting dopamine neurons and boosting release.

PCP's Effects at the Dopamine Synapse

Caption: PCP inhibits dopamine reuptake at DAT and acts as a partial agonist at D2 receptors.

PCP's Influence on the Serotonin Synapse

Caption: PCP inhibits serotonin reuptake and modulates the synapse via sigma-1 receptor agonism.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for measuring real-time neurotransmitter changes in the brain after PCP administration.

Experimental Protocols

Protocol: In Vivo Microdialysis for Extracellular Neurotransmitter Measurement

This protocol describes the measurement of extracellular dopamine and serotonin in the prefrontal cortex of freely-moving rats following PCP administration[8][15][20].

-

Surgical Procedure: Anesthetize adult male Wistar rats and place them in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Secure the cannula to the skull with dental cement and anchor screws. Allow animals to recover for 5-7 days.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2-mm membrane) through the guide cannula.

-

Perfusion and Equilibration: Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 2 hours.

-

Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

Drug Administration: Administer PCP HCl (e.g., 5.0 mg/kg, i.p.) or saline vehicle.

-

Post-Injection Sampling: Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection.

-

Sample Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Analysis: Express neurotransmitter concentrations as a percentage of the mean baseline concentration for each animal. Analyze data using a repeated-measures ANOVA.

Protocol: In Vitro Receptor Autoradiography

This protocol is adapted from methods used to examine D1 and D2 receptor binding changes following acute PCP exposure[9][10].

-

Animal Treatment: Administer a single dose of PCP HCl (e.g., 40 mg/kg, s.c.) or saline to female rats.

-

Tissue Preparation: At a specified time point (e.g., 4 hours post-injection), euthanize the animals and rapidly extract the brains. Flash-freeze the brains in isopentane (B150273) cooled with dry ice.

-

Sectioning: Cut coronal brain sections (e.g., 14 µm thickness) containing the striatum and nucleus accumbens using a cryostat. Thaw-mount the sections onto gelatin-coated microscope slides.

-

Radioligand Binding (D2 Receptors):

-

Pre-incubate sections in a buffer solution.

-

Incubate sections with a buffer containing a specific radioligand, such as [³H]raclopride, to label D2-like receptors.

-

To determine non-specific binding, incubate an adjacent set of sections in the same solution with the addition of a non-labeled competitor (e.g., unlabeled raclopride (B1662589) or butaclamol).

-

-

Washing and Drying: Wash the slides in cold buffer to remove unbound radioligand, followed by a dip in distilled water. Dry the slides under a stream of cool air.

-

Imaging: Appose the labeled sections to radio-sensitive film or a phosphor imaging plate along with calibrated radioactive standards.

-

Quantification: After exposure, develop the film or scan the plate. Quantify the optical density of binding in specific brain regions using a computerized image analysis system, referencing the standards to convert values to fmol/mg tissue.

Protocol: In Vivo Extracellular Single-Unit Recording

This protocol is for measuring the electrophysiological activity of VTA dopamine neurons in response to PCP[1][2][21].

-

Animal Preparation: Anesthetize a rat (e.g., with chloral (B1216628) hydrate) and place it in a stereotaxic frame. Maintain body temperature with a heating pad.

-

Craniotomy: Perform a craniotomy over the coordinates corresponding to the VTA.

-

Electrode Placement: Slowly lower a glass microelectrode into the VTA.

-

Neuron Identification: Identify putative dopamine neurons based on established electrophysiological criteria: a long-duration (>2.5 ms) bi- or triphasic action potential, a slow firing rate (1-10 Hz), and a characteristic bursting pattern.

-

Baseline Recording: Once a stable, spontaneously active dopamine neuron is isolated, record its baseline firing rate for several minutes.

-

Drug Administration: Administer PCP intravenously (i.v.) in incremental doses.

-

Data Acquisition and Analysis: Record the firing rate and pattern continuously. Analyze the data to determine the change in firing rate and the percentage of spikes fired in bursts, comparing pre- and post-drug values. Use rate histograms to visualize the response over time.

References

- 1. Phencyclidine and the midbrain dopamine system: electrophysiology and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.azregents.edu [experts.azregents.edu]

- 3. Phencyclidine - Wikipedia [en.wikipedia.org]

- 4. Acute and subchronic PCP attenuate D2 autoreceptor signaling in substantia nigra dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine | Journal of Neuroscience [jneurosci.org]

- 9. Rapid Changes in D1 and D2 Dopamine Receptor Binding in Striatal Subregions after a Single Dose of Phencyclidine [cpn.or.kr]

- 10. Rapid Changes in D1 and D2 Dopamine Receptor Binding in Striatal Subregions after a Single Dose of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phencyclidine. Physiological actions, interactions with excitatory amino acids and endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of repeated phencyclidine treatment on serotonin transporter in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of serotonergic 5-HT2A receptors in the psychotomimetic actions of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Contrasting mechanisms of action and sensitivity to antipsychotics of phencyclidine versus amphetamine: importance of nucleus accumbens 5-HT2A sites for PCP-induced locomotion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 18. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of acute and chronic administrations of phencyclidine on the levels of serotonin and 5-hydroxyindoleacetic acid in discrete brain areas of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Neurotoxic Effects of Phencyclidine (PCP) and the Pathogenesis of Olney's Lesions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Phencyclidine (PCP), a dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, is widely utilized in preclinical research to model schizophrenia-like symptoms. However, its administration is associated with significant neurotoxic effects, most notably the development of Olney's lesions, a form of neuronal damage observed in specific brain regions of animal models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying PCP-induced neurotoxicity, detailed experimental protocols for its study, and quantitative data on its effects. The primary mechanism involves the blockade of NMDA receptors on GABAergic interneurons, leading to a disinhibition of cortical pyramidal neurons and subsequent excitotoxic cell death. Furthermore, PCP disrupts critical pro-survival signaling pathways, including the PI-3K/Akt and MEK/ERK pathways, promoting apoptosis. While Olney's lesions are well-characterized in rodents, their direct translation to human pathology remains a subject of investigation. This document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics targeting the glutamatergic system.

Mechanism of PCP-Induced Neurotoxicity

Phencyclidine's neurotoxic effects are primarily initiated by its function as a non-competitive antagonist at the NMDA receptor's PCP binding site, located within the ion channel.[1] This action, while neuroprotective against glutamate-induced excitotoxicity in some contexts, paradoxically triggers a cascade of events leading to selective neuronal injury in others.[2][3]

The Disinhibition Hypothesis and Olney's Lesions

The formation of Olney's lesions, also known as NMDA receptor antagonist neurotoxicity (NAT), is the hallmark of high-dose PCP exposure in animal models.[4][5] These lesions are characterized by acute vacuolization and, in severe cases, irreversible neuronal necrosis, primarily affecting the posterior cingulate and retrosplenial cortices.[4][6] The underlying mechanism is not a direct toxic effect on the damaged neurons, but rather a disruption of cortical circuitry. PCP blocks NMDA receptors on inhibitory GABAergic interneurons.[4] This reduces the inhibitory tone on downstream glutamatergic pyramidal neurons, leading to their hyperactivity.[4][7] The excessive firing of these pyramidal neurons causes a massive release of glutamate (B1630785), which then over-activates non-NMDA (AMPA and kainate) receptors on adjacent neurons, resulting in excitotoxic cell death driven by calcium overload.[4]

Disruption of Pro-Survival Signaling Pathways

Beyond the excitotoxic mechanism, PCP induces apoptosis by inhibiting key intracellular pro-survival pathways. Studies using organotypic corticostriatal slices have demonstrated that PCP exposure leads to the time-dependent dephosphorylation (inhibition) of both the PI-3K/Akt and MEK/ERK signaling cascades.[8] This inhibition prevents the phosphorylation and subsequent inactivation of the pro-apoptotic factor Glycogen Synthase Kinase-3β (GSK-3β).[8] The resulting active GSK-3β, coupled with the general loss of trophic support from the inhibited pathways, promotes the activation of executioner caspases, such as caspase-3, driving the cell toward apoptosis.[8]

Quantitative Data on PCP-Induced Neurochemical and Behavioral Changes

The neurotoxic effects of PCP are dose- and time-dependent, influencing various neurochemical and behavioral parameters. The data below, compiled from rodent studies, quantifies these changes.

| Parameter | Species/Model | PCP Dosage & Regimen | Result | Reference |

| Neuronal Integrity | Adult Rat | High doses (e.g., 5-10 mg/kg MK-801) | Vacuole formation in cingulate/retrosplenial neurons within 2 hours, progressing to necrosis. | [4] |

| Apoptotic Signaling | Rat Corticostriatal Slices | 3 µM PCP | p-ERK1/2 levels decreased to 49.8% of control after 30 minutes. | [8] |

| Rat Corticostriatal Slices | 3 µM PCP | p-Akt levels decreased to 79.1% of control after 2 hours. | [8] | |

| Rat Corticostriatal Slices | 3 µM PCP | p-GSK-3β levels decreased to 74.2% of control after 1 hour. | [8] | |

| Neurotrophic Factors | Female Rat | 2 mg/kg, i.p., twice daily for 7 days | Significant decrease in BDNF mRNA in retrosplenial cortex, frontal cortex, parietal cortex, hippocampus, and amygdala. | [9] |

| Male Rat | 2 mg/kg, i.p., twice daily for 7 days | Significant decrease in BDNF mRNA only in orbital cortex and central amygdala. | [9] | |

| GABAergic Markers | Rat Prefrontal Cortex | Repeated 2 mg/kg PCP | Strong decrease in parvalbumin and GAD-67 levels. | [10] |

| Dopamine (B1211576) Levels | Rat Medial Prefrontal Cortex | 1.0-2.0 mg/kg (acute) | Increased dopamine levels. | [11] |

| Rat (Global) | 3.0-5.0 mg/kg (acute) | Globally increased dopamine levels. | [11] | |

| Receptor Expression | Rat Cortex (Slice Culture) | Subchronic PCP | Increased expression of NR1, NR2A, and Bax polypeptides. | [12] |

| Behavioral Outcomes | Rat | 1.0-2.0 mg/kg (acute) | Impaired novel object recognition and decreased social interaction (negative/cognitive symptoms). | [11] |

| Rat | 3.0-5.0 mg/kg (acute) | Increased locomotor activity (positive symptoms). | [11] |

Experimental Protocols

Reproducing and investigating PCP-induced neurotoxicity requires standardized protocols. Below are methodologies for key in vivo and in vitro experiments.

In Vivo Induction of Olney's Lesions in Rodents

This protocol is based on the foundational work demonstrating NMDA receptor antagonist neurotoxicity.[3]

Objective: To induce and histologically verify Olney's lesions in the rat brain.

Methodology:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (200-250g) are commonly used.

-

Drug Administration: Phencyclidine is dissolved in sterile saline. A single subcutaneous (s.c.) or intraperitoneal (i.p.) injection is administered. Doses capable of inducing lesions typically range from 5 mg/kg to 40 mg/kg, though neurotoxic effects are observed even at lower doses.[3][4][13]

-

Time Course: Peak vacuolization is observed approximately 4-12 hours post-injection.[5] Animals are typically perfused for histological analysis at this time point. For studies on irreversible necrosis, a 24-48 hour time point may be used.[6]

-

Tissue Processing:

-

Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

-

Brains are post-fixed, cryoprotected (e.g., in 30% sucrose), and sectioned on a cryostat or microtome.

-

-

Histological Analysis:

-

Coronal sections containing the posterior cingulate and retrosplenial cortices are selected.

-

Standard Hematoxylin and Eosin (H&E) or Nissl staining is performed to visualize neuronal morphology.

-

Microscopic examination focuses on identifying characteristic cytoplasmic microvacuolation in large pyramidal neurons.

-

In Vitro Analysis of PCP-Induced Apoptosis

This protocol details the use of organotypic slice cultures to study molecular signaling changes.[8]

Objective: To measure PCP-induced changes in pro-survival and apoptotic protein markers.

Methodology:

-

Organotypic Slice Culture:

-

Corticostriatal slices (approx. 300 µm thick) are prepared from postnatal day 2 (P2) rat pups.

-

Slices are cultured on semipermeable membranes for several days in vitro to allow for recovery and stabilization.

-

-

Drug Treatment:

-

PCP is added to the culture medium at a final concentration (e.g., 3 µM).

-

Slices are incubated with PCP for various durations (e.g., 30 minutes to 24 hours) to establish a time course of effects.

-

-

Protein Extraction and Western Blot Analysis:

-

Following treatment, slices are harvested and homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK, cleaved caspase-3).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) are used for detection. Densitometry is used for quantification.

-

-

Apoptosis Assays:

-

Caspase-3 Activity Assay: A fluorometric assay is used to measure the activity of cleaved caspase-3 in slice lysates.

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) is performed on fixed slices to visualize DNA fragmentation, a hallmark of late-stage apoptosis.

-

Conclusion and Translational Perspective

PCP administration in animal models provides a robust paradigm for studying NMDA receptor antagonist-induced neurotoxicity. The mechanisms involve a complex interplay of network disinhibition, excitotoxicity, and the disruption of essential neuronal survival signaling. The resulting pathology, Olney's lesions, is a well-defined histological marker in rodents.

However, the translational relevance of these findings to humans remains controversial. Definitive evidence of Olney's lesions in human PCP or ketamine users is lacking.[4][5] This discrepancy may be due to differences in brain metabolism, NMDA receptor density, or typical dosage regimens between species.[5] Despite this, the PCP animal model remains invaluable for schizophrenia research, as it effectively mimics cognitive and negative symptoms of the disorder.[13][14] The neurochemical changes it induces, such as altered glutamate/GABA balance and dopamine dysregulation, are consistent with the pathophysiology of schizophrenia, making it an essential tool for screening novel antipsychotic and neuroprotective agents.[10][11]

References

- 1. Phencyclidine - Wikipedia [en.wikipedia.org]

- 2. NMDA antagonist neurotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pathological changes induced in cerebrocortical neurons by phencyclidine and related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Olney's lesions - Wikipedia [en.wikipedia.org]

- 6. Pcp Induced Permanent Brain Damage - John Olney [grantome.com]

- 7. Neurochemical changes in the rat prefrontal cortex following acute phencyclidine treatment: an in vivo localized 1H MRS study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lithium Protection of Phencyclidine-induced Neurotoxicity in Developing Brain: the Role of PI-3K/Akt and MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phencyclidine (PCP)-Induced Disruption in Cognitive Performance is Gender-Specific and Associated with a Reduction in Brain-Derived Neurotrophic Factor (BDNF) in Specific Regions of the Female Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repeated phencyclidine administration alters glutamate release and decreases GABA markers in the prefrontal cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dose-response effect of acute phencyclidine on functional connectivity and dopamine levels, and their association with schizophrenia-like symptom classes in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Phencyclidine Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencyclidine hydrochloride (PCP HCl), a dissociative anesthetic, has been extensively studied in various animal models to understand its pharmacokinetic profile and metabolic fate. This in-depth technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of PCP in commonly used preclinical species. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting studies involving this compound.

Pharmacokinetics of Phencyclidine

The pharmacokinetic properties of phencyclidine have been characterized in several animal species, including rats, dogs, mice, and monkeys. Significant interspecies differences in parameters such as half-life, clearance, and volume of distribution have been observed.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of phencyclidine in different animal models. These values have been compiled from various studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of Phencyclidine in Rats

| Dose (mg/kg) | Route of Administration | Half-life (t½) (h) | Systemic Clearance (Cls) (ml/min/kg) | Non-renal Clearance (Clnr) (ml/min/kg) | Volume of Distribution (Vd) (L/kg) | Reference(s) |

| 1 | Intravenous (i.v.) | 5.5 (female) | - | - | - | [1] |

| 1 | Intravenous (i.v.) | 3.4 (male) | - | - | - | [1] |

| 1 (bolus) | Intravenous (i.v.) | - | - | - | - | [2] |

| 18 (infusion) | Subcutaneous (s.c.) | - | - | - | - | [2] |

| 45 (infusion) | Intravenous (i.v.) | - | - | - | - | [3] |

Table 2: Pharmacokinetic Parameters of Phencyclidine in Dogs

| Dose (mg/kg) | Route of Administration | Half-life (t½) (h) | Systemic Clearance (Cls) (ml/min/kg) | Renal Clearance (Clr) (ml/min/kg) | Volume of Distribution (Vd) (L/kg) | Bioavailability (%) | Reference(s) |

| Tracer | Intravenous (i.v.) | 2.7 | - | - | - | - | [4] |

| 1 | Intravenous (i.v.) | 5.4 | ~45 | 0.7-1.9% of Cls | ~25 | - | [4][5] |

| 5 | Intravenous (i.v.) | 3.9 | - | - | ~20 | - | [4] |

| Tracer | Oral (p.o.) | - | - | - | - | ~25 | [4] |

Table 3: Pharmacokinetic Parameters of Phencyclidine Metabolites in Dogs

| Metabolite | Half-life (t½) (h) | Systemic Clearance (ml/min/kg) | Volume of Distribution (L/kg) | Reference(s) |

| PCHP | 1.29 | 51.9 | 6.7 | [6] |

| trans-PPC | 0.98 | 50.9 | 4.7 | [6] |

| cis-PPC | 0.92 | 54.2 | 4.4 | [6] |

(PCHP: 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (B162773); PPC: 4-phenyl-4-(1-piperidinyl)cyclohexanol)

Table 4: Interspecies Scaling of Phencyclidine Pharmacokinetics

| Pharmacokinetic Parameter | Allometric Equation | Correlation Coefficient (r²) |

| Half-life (t½) | t½ = 126 * B^0.32 | 0.799 |

| Volume of Distribution (Vβ) | Vβ = 10 * B^0.96 | 0.966 |

| Systemic Clearance (CLs) | CLs = 50 * B^0.64 | 0.891 |

(B = Body weight in grams)[7]

Metabolism of Phencyclidine

Phencyclidine undergoes extensive metabolism in the liver, primarily through oxidative hydroxylation mediated by cytochrome P450 (CYP) enzymes, followed by conjugation reactions.[8][9] The major metabolic pathways include:

-

Hydroxylation: This occurs on both the cyclohexyl and piperidine (B6355638) rings of the PCP molecule. Key hydroxylated metabolites include 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PCHP) and cis- and trans-4-phenyl-4-(1-piperidinyl)cyclohexanol (PPC).[4] In humans, CYP3A, CYP1A, and CYP2A have been implicated in PCHP formation, while CYP3A is primarily responsible for c-PPC and t-PPC formation.[10] Studies in rat and human liver microsomes suggest the involvement of CYP2B6 and CYP2C19 in the formation of a reactive quinone methide intermediate.[11]

-

Glucuronidation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid to form more water-soluble compounds that can be readily excreted in the urine.[8][9]

-

Other Pathways: A pentanoic acid derivative has also been identified as a significant metabolite in dogs.[4]

The metabolites of PCP are generally considered to be less pharmacologically active than the parent compound.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of phencyclidine pharmacokinetics and metabolism in animal models.

Animal Models and Drug Administration

-

Species: Sprague-Dawley rats[1][2], Beagle dogs[4][12], C57BL/6 mice[13], and Rhesus monkeys[14][15] are commonly used.

-

Housing: Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Drug Formulation: this compound is typically dissolved in sterile 0.9% saline for administration.[1]

-

Routes of Administration:

-

Intravenous (i.v.): Administered as a bolus injection or continuous infusion, typically into a cannulated vein (e.g., jugular vein in rats).[1][3]

-

Oral (p.o.): Administered by gavage.[4]

-

Subcutaneous (s.c.): Administered via injection or continuous infusion.[2]

-

Intraperitoneal (i.p.): Commonly used in mice for repeated dosing regimens.[13]

-

Sample Collection

-

Blood Sampling:

-

Serial blood samples are collected at predetermined time points post-administration. For rats, this can be done via a cannulated artery or vein.[1][12]

-

Blood is collected into heparinized or EDTA-coated tubes.[1]

-

Plasma is separated by centrifugation (e.g., 2,000 x g for 8 minutes) and stored at -80°C until analysis.

-

-

Tissue Collection:

Sample Preparation

-

Tissue Homogenization:

-

Weigh the frozen tissue sample.

-

Add lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) at a ratio of 900 µL per 100 mg of tissue.[16] Protease inhibitors may be added.[16]

-

Homogenize the tissue on ice using a Potter-Elvehjem homogenizer, polytron, or tissue miser until a uniform consistency is achieved.[16]

-

Centrifuge the homogenate (e.g., 13,000 x g for 2 minutes) to pellet cellular debris.[16]

-

Collect the supernatant for analysis.

-

-

Solid-Phase Extraction (SPE) of Plasma/Urine:

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Acidify the plasma or urine sample (e.g., with 2% formic acid) and add an internal standard (e.g., PCP-d5).[17]

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with an acidic solution (e.g., 2% formic acid in water) followed by a less polar solvent (e.g., methanol).[17]

-

Elute the analyte with an appropriate solvent mixture (e.g., a mixture of a nonpolar and a polar organic solvent with a small amount of a volatile base).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

-

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector: Splitless injection is common.

-

Carrier Gas: Helium.

-

Temperatures: Injector and detector temperatures are typically set around 250-280°C. The oven temperature is programmed to ramp up to achieve separation.[17]

-

Ionization: Electron ionization (EI) at 70 eV.[18]

-

Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions for PCP (e.g., m/z 200, 91, 242) and its deuterated internal standard (e.g., m/z 205 for PCP-d5).[18][19]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Column: A reverse-phase C18 column is commonly employed.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used, monitoring specific precursor-to-product ion transitions for PCP and its internal standard.

-

Mandatory Visualizations

Metabolic Pathway of Phencyclidine

Caption: Metabolic pathway of Phencyclidine (PCP).

Experimental Workflow for a Pharmacokinetic Study

Caption: General experimental workflow for a PCP pharmacokinetic study.

NMDA Receptor Signaling and PCP Interaction

Caption: PCP's antagonistic action on the NMDA receptor ion channel.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. The effect of rate of drug administration on the extent and time course of phencyclidine distribution in rat brain, testis, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Continuous intravenous infusion of phencyclidine in unrestrained rats results in the rapid induction of tolerance and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phencyclidine (PCP) disposition kinetics in dogs as a function of dose and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Disposition kinetics of the monohydroxy metabolites of phencyclidine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phencyclidine pharmacokinetic scaling among species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phencyclidine - Wikipedia [en.wikipedia.org]

- 9. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of phencyclidine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioactivation of phencyclidine in rat and human liver microsomes and recombinant P450 2B enzymes: evidence for the formation of a novel quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nasal absorption of procyclidine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Behavioral effects of chronic phencyclidine in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Behavioral dependence on caffeine and phencyclidine in rhesus monkeys: interactive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rbm.iqvia.com [rbm.iqvia.com]

- 17. Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jfda-online.com [jfda-online.com]

- 19. wsp.wa.gov [wsp.wa.gov]

Sigma opioid receptor agonism of Phencyclidine hydrochloride

An In-depth Technical Guide on the Sigma Opioid Receptor Agonism of Phencyclidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PCP), a dissociative anesthetic, exerts a complex polypharmacological profile. While its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, PCP also demonstrates significant interaction with sigma (σ) receptors. Historically, sigma receptors were erroneously classified as a subtype of opioid receptors, partly due to the cross-reactivity of certain benzomorphan (B1203429) opioids and PCP-like ligands.[1] It is now understood that sigma receptors are a distinct class of proteins with no homology to other mammalian proteins.[1] This guide provides a detailed examination of the interaction between PCP and sigma receptors, focusing on quantitative binding data, experimental protocols for characterization, and the relevant signaling pathways.

Quantitative Data: Binding Affinity of Phencyclidine

Phencyclidine exhibits differential affinity for the two primary sigma receptor subtypes, σ1 and σ2. A binding study that assessed PCP's affinity at 56 different sites determined that it is a highly selective ligand for the NMDA receptor and the σ2 receptor.[2] The binding affinities, represented by the inhibition constant (Ki), are summarized below. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species/Tissue Source | Reference |

| Phencyclidine (PCP) | Sigma-1 (σ1) | >10,000 nM | Not Specified | [2] |

| Phencyclidine (PCP) | Sigma-2 (σ2) | 136 nM | PC12 Cells | [2] |

| [3H]Phencyclidine ([3H]PCP) | Sigma/PCP Site | 98 nM (Kd) | Pituitary Membranes | [3] |

Analysis : The data clearly indicate that Phencyclidine has a negligible affinity for the sigma-1 receptor while displaying a significant, moderate affinity for the sigma-2 receptor.[2] This selectivity is a crucial aspect of its pharmacological profile. The term " sigma/PCP site" in older literature often refers to binding sites that were later differentiated into distinct PCP-preferring sites on the NMDA receptor and various sigma receptor subtypes.[4]

Experimental Protocols: Radioligand Binding Assays

The characterization of a compound's binding affinity for sigma receptors is primarily achieved through competitive radioligand binding assays.[5][6] These assays measure the ability of an unlabeled test compound (like PCP) to displace a radiolabeled ligand from the receptor.

Sigma-1 (σ1) Receptor Competitive Binding Assay

This protocol is used to determine the inhibition constant (Ki) of a test compound for the σ1 receptor.[6]

Materials:

-

Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor agonist.[6][7]

-

Membrane Preparation: Homogenates from tissues with high σ1 receptor expression (e.g., guinea pig liver).[6]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[7]

-

Non-specific Binding (NSB) Ligand: A high concentration (e.g., 10 µM) of Haloperidol (B65202).[7]

-

Test Compound: this compound, serially diluted.

-

Apparatus: 96-well plate, cell harvester, glass fiber filters, scintillation counter.[7]

Methodology:

-

Plate Setup: The assay is performed in a 96-well plate.[7]

-

Total Binding Wells: Contain assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

-

Non-specific Binding (NSB) Wells: Contain assay buffer, [³H]-(+)-pentazocine, Haloperidol, and membrane preparation.

-

Competition Wells: Contain assay buffer, [³H]-(+)-pentazocine, varying concentrations of PCP, and membrane preparation.

-

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 120 minutes at room temperature).[8][9]

-

Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]

-

Washing: Filters are quickly washed with ice-cold assay buffer to remove residual unbound radioactivity.[7]

-

Radioactivity Measurement: After drying the filters, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.[7]

-

Data Analysis: The IC50 value (the concentration of PCP that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation :[7]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Sigma-2 (σ2) Receptor Competitive Binding Assay

This protocol is adapted to account for the lack of a highly selective σ2 radioligand.

Materials:

-

Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective ligand that binds to both σ1 and σ2 receptors.[5][6][9]

-

Masking Ligand: A concentration of a selective σ1 ligand, such as (+)-pentazocine (e.g., 100 nM), is added to all wells to saturate the σ1 receptors. This ensures that the [³H]-DTG binding being measured is predominantly at the σ2 site.[6][8]

-

Membrane Preparation: Homogenates from tissues with high σ2 receptor expression (e.g., rat liver).[8][10]

-

Other Materials: As per the σ1 assay protocol.

Methodology: The procedure is identical to the σ1 assay, with the critical addition of the masking ligand, (+)-pentazocine, to all wells (Total Binding, NSB, and Competition). This allows for the specific characterization of binding to the σ2 receptor.[6][8]

Visualization of Protocols and Pathways

Experimental Workflow Diagram

The following diagram outlines the logical flow of a competitive radioligand binding assay used to determine the binding affinity of a test compound like PCP for sigma receptors.

Caption: Workflow for a competitive radioligand binding assay.

Sigma-1 Receptor Signaling Pathway

Sigma-1 receptors are ligand-operated intracellular chaperones primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[7][11] They are involved in the modulation of intracellular Ca2+ signaling and interact with numerous other proteins.[1][11] The activation of the σ1 receptor by an agonist initiates a conformational change and translocation, leading to the modulation of downstream effectors.

Caption: Sigma-1 receptor signaling at the endoplasmic reticulum.

Functional Activity and Downstream Effects

While PCP shows low affinity for the σ1 receptor, its interaction with the σ2 receptor is more pronounced. The functional consequences of PCP's agonism at sigma receptors are complex and contribute to its overall pharmacological effects.

-

Modulation of Neurotransmission: Sigma receptors are known to modulate several neurotransmitter systems, including the dopaminergic and glutamatergic systems.[1] The interaction of PCP with σ2 receptors may contribute to its effects on dopamine (B1211576) reuptake and release.

-

Cellular Signaling: Sigma-2 receptor activation is linked to intracellular calcium signaling and alterations in sphingolipid metabolism.[12] This can influence pathways related to cell proliferation and apoptosis, making the σ2 receptor a target of interest in oncology.[10][12]

-

Behavioral Effects: While the NMDA receptor antagonism is the primary driver of PCP's dissociative and psychotomimetic effects, σ2 receptor agonism may contribute to some of its behavioral manifestations, such as stereotyped behaviors.[13] Furthermore, the development of selective sigma-1 receptor allosteric modulators has shown promise in attenuating PCP-induced schizophrenia-related behaviors in animal models, suggesting a complex interplay between these receptor systems.[14][15]

Conclusion

This compound (PCP) is a selective ligand that displays a moderate affinity for the sigma-2 receptor and a negligible affinity for the sigma-1 receptor.[2] This interaction, while secondary to its potent NMDA receptor antagonism, is a significant component of its pharmacological profile. The agonism at σ2 receptors likely contributes to PCP's effects on monoaminergic systems and certain behavioral outcomes. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the binding and functional activity of PCP and novel compounds at sigma receptors. A thorough understanding of this interaction is critical for drug development professionals aiming to design compounds with improved selectivity or to explore the therapeutic potential of sigma receptor modulation in neuropsychiatric disorders.

References

- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phencyclidine - Wikipedia [en.wikipedia.org]

- 3. Receptors and secretory actions of sigma/phencyclidine agonists in anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential regulation of sigma and PCP receptors after chronic administration of haloperidol and phencyclidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 10. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 13. Biochemical and behavioral effects of sigma and PCP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Dissociative anesthetic properties of PCP in preclinical studies

An In-Depth Technical Guide to the Dissociative Anesthetic Properties of Phencyclidine (PCP) in Preclinical Studies

Introduction

Phencyclidine (PCP), initially developed as a general anesthetic under the trade name Sernyl in the 1950s, was discontinued (B1498344) for human use due to its significant postoperative psychotomimetic effects, including hallucinations and dysphoria.[1][2] Despite its withdrawal from clinical practice, PCP remains a critical pharmacological tool in preclinical research. Its unique properties as a dissociative anesthetic—inducing a state of profound analgesia and amnesia without causing significant cardiorespiratory depression—stem primarily from its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5][6] This guide provides a comprehensive overview of the dissociative anesthetic properties of PCP as demonstrated in preclinical studies, targeting researchers, scientists, and drug development professionals. It details the underlying mechanisms of action, summarizes key quantitative data from animal models, outlines experimental protocols, and visualizes the critical pathways and workflows.

Core Mechanism of Action

PCP's pharmacological profile is complex, but its primary effects are mediated through its interaction with the NMDA receptor, a crucial component of excitatory glutamatergic neurotransmission in the central nervous system.[4][7]

Primary Target: NMDA Receptor Antagonism

PCP is a non-competitive NMDA receptor antagonist, meaning it does not compete with the binding of glutamate (B1630785) or its co-agonists (glycine or D-serine).[3][4] Instead, it exhibits a mechanism known as "use-dependent" or "open-channel" blockade. For PCP to exert its effect, the NMDA receptor's ion channel must first be opened by the simultaneous binding of glutamate and a co-agonist. Once the channel is open, PCP enters the ion pore and binds to a specific site within the channel lumen, physically obstructing the influx of cations, most notably Calcium (Ca2+).[4] This blockade prevents neuronal depolarization and disrupts numerous downstream signaling cascades that are critical for synaptic plasticity, learning, and memory.[4]

Secondary Targets and Neurotransmitter Systems

While the NMDA receptor is its primary target, PCP's effects are augmented by its interactions with other neurotransmitter systems:[4]

-

Dopamine (B1211576) (DA): PCP inhibits the reuptake of dopamine and increases its extracellular levels, contributing to its stimulant and psychotomimetic effects.[3][5][8] Studies show that PCP increases the firing rate of A10 dopamine neurons.[9]

-

GABA: PCP can disrupt the function of the γ-aminobutyric acid (GABA) system.[5] It has been shown to decrease levels of GABAergic markers like parvalbumin and glutamic acid decarboxylase-67 (GAD67) in the prefrontal cortex, potentially leading to a state of glutamate disinhibition.[10][11]

-

Other Receptors: PCP also shows affinity for sigma receptors, particularly the σ2 subtype, and can interact with nicotinic and muscarinic acetylcholine (B1216132) receptors.[2][4][5]

Below is a diagram illustrating the primary signaling pathway of PCP at the NMDA receptor.

Behavioral Effects in Preclinical Models

PCP induces a range of dose-dependent behavioral changes in animal models, which are often used to study aspects of psychosis and the underlying neurobiology of dissociative states.

Key Behavioral Manifestations

-

Hyperlocomotion: At lower doses, PCP typically increases locomotor activity.[12][13] However, at higher doses, this can be replaced by ataxia or stereotyped behaviors.[14]

-

Stereotyped Behaviors: PCP induces repetitive, purposeless movements such as head weaving, circling, and sniffing.[15][16][17] These behaviors are considered analogous to some of the positive symptoms of schizophrenia.[15]

-

Social Withdrawal: In social interaction tests, PCP-treated animals often exhibit reduced social engagement and increased isolation, modeling the negative symptoms of schizophrenia.[15][18]

-

Cognitive Deficits: Sub-chronic PCP administration is known to impair performance in cognitive tasks, including object recognition and reversal learning.[19][20]

Data Presentation: Behavioral Effects of PCP in Rodents

| Animal Model | PCP Dose (mg/kg) | Administration | Observed Behavioral Effect | Reference |

| Rat | 1.0 - 2.0 | Acute | Impaired novel object recognition, decreased social interaction. | [12] |

| Rat | 3.0 - 5.0 | Acute | Increased locomotor activity. | [12] |

| Rat | 5.0 | Chronic (15 days) | Significant decrease in locomotor activity (tolerance). | [14] |

| Rat | 10.0 | Chronic (15 days) | No significant change in locomotor activity (tolerance to ataxia). | [14] |

| Rat | 2.0 | Daily (3 days) | Induces stereotyped behavior and social isolation. | [18][21] |

| Mouse | 8.0 | Acute | Increased locomotor activity. | [22] |

Experimental Protocols: Behavioral Assessment

1. Locomotor Activity (Open Field Test)

-

Objective: To quantify spontaneous locomotor activity and exploratory behavior.

-

Apparatus: A square or circular arena, often equipped with infrared beams or video-tracking software to automatically record movement.[23][24]

-

Methodology:

-

Habituation: Animals are typically habituated to the testing room for at least 30-60 minutes before the experiment.

-

Baseline: The animal is placed in the center of the open field, and its activity (e.g., distance traveled, rearing, time spent in the center vs. periphery) is recorded for a baseline period (e.g., 30 minutes).

-

Administration: Animals are administered PCP or a vehicle control (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Testing: Immediately after injection, the animal is returned to the open field arena, and its locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).[23]

-

-